4-((3-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(3-fluoroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4/c16-10-3-1-4-11(7-10)18-14(19)8-13(15(20)21)17-9-12-5-2-6-22-12/h1-7,13,17H,8-9H2,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJUWEOBBBBACX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CC(C(=O)O)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 3-Fluorophenylamine Intermediate: This step involves the nitration of fluorobenzene followed by reduction to obtain 3-fluoroaniline.
Coupling with Furan-2-ylmethylamine: The 3-fluoroaniline is then coupled with furan-2-ylmethylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the Final Product: The intermediate is then reacted with a suitable acylating agent to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-((3-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced amine derivatives.
Substitution: Various substituted amine and acyl derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of 4-((3-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid typically involves several multi-step organic reactions:
- Formation of 3-Fluorophenylamine : This initial step involves the nitration of fluorobenzene followed by reduction to yield 3-fluoroaniline.
- Coupling with Furan-2-ylmethylamine : The 3-fluoroaniline is coupled with furan-2-ylmethylamine using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Final Product Formation : The resultant intermediate is then reacted with an acylating agent to obtain the final compound.
Characterization Techniques
Structural characterization is crucial for confirming the molecular structure and functional groups present in this compound. Common techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Infrared (IR) Spectroscopy
- X-ray Crystallography
Reactivity
This compound can undergo various chemical reactions:
- Oxidation : The furan ring can be oxidized to form furanones.
- Reduction : The carbonyl group can be reduced to yield alcohols.
- Substitution : The amino groups can participate in nucleophilic substitution reactions.
Common Reagents
| Reaction Type | Common Reagents |
|---|---|
| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) |
| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) |
| Substitution | Alkyl halides, Acyl chlorides |
Medicinal Chemistry
This compound has garnered attention as a potential lead compound for drug development due to its biological activities:
- Anticancer Properties : Research indicates that derivatives of similar compounds exhibit significant anticancer activities, potentially inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown IC50 values in the low micromolar range against various cancer cell lines.
- Antimicrobial Activity : Studies suggest that furan derivatives possess broad-spectrum antimicrobial properties, effectively inhibiting bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. Testing against both Gram-positive and Gram-negative bacteria has yielded promising results.
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with desired properties.
Material Science
The unique structural characteristics of this compound make it a candidate for developing new materials with specific properties, potentially leading to advancements in polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of 4-((3-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic Acid
- Structure: Features a 4-acetylphenylamino group and a methylidene substituent.
- Synthesis: Prepared from 3-methylidenedihydrofuran-2,5-dione and 4-aminoacetophenone .
- Key Properties: Crystallography: Exhibits amide resonance (N–C=O bond length: 1.354 Å) and hydrogen-bonded dimeric chains along the [010] axis. Dihedral angles between phenyl and oxoamine groups (36.4°) suggest moderate planarity .
- Comparison : The absence of a fluorine atom and furan ring in this analog may reduce its electronegativity and alter binding interactions compared to the target compound.
4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic Acid
- Structure: Contains a 4-chlorophenyl group and a 4-fluorophenylamino substituent.
- Comparison : The target compound’s 3-fluorophenyl group introduces steric and electronic differences compared to the para-substituted fluorine in this analog, which could affect molecular conformation and activity.
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid
- Structure: Includes a 4-methylanilino group and a conjugated butenoic acid backbone with a Z-configuration double bond.
- Applications : Used as a biochemical reagent due to its reactive α,β-unsaturated carbonyl system .
- Comparison: The target compound’s saturated oxobutanoic acid backbone and furan substituent may reduce electrophilicity but improve metabolic stability compared to this α,β-unsaturated analog.
4-amino-2-{[(3-methylthien-2-yl)carbonyl]amino}-4-oxobutanoic Acid
- Structure : Substituted with a thienyl carbonyl group instead of furan.
- Key Properties :
- Comparison: The furan’s oxygen vs.
Structural and Functional Analysis
Table 1: Comparative Overview of Key Compounds
Implications for Pharmacological Potential
- Electronic Effects: The 3-fluorophenyl group in the target compound may enhance dipole interactions and metabolic stability compared to non-halogenated analogs .
- H-Bonding Capacity : The furan oxygen and carboxylic acid group could facilitate interactions with biological targets, similar to acetylphenyl and thienyl analogs .
- Stereochemical Considerations : Dihedral angles in related compounds (e.g., 36.4° in 4-acetylphenyl analog) suggest that substituent positioning critically impacts molecular packing and activity .
Biological Activity
4-((3-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from various research studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the coupling of 3-fluoroaniline with furan derivatives, followed by subsequent modifications to introduce the oxobutanoic acid moiety. Structural characterization is often performed using techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm the molecular structure and functional groups present.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of furan-containing compounds have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated IC50 values in the low micromolar range, indicating potent activity against cancer cells .
Antimicrobial Activity
The antimicrobial activity of this compound has also been explored. Studies suggest that furan derivatives possess broad-spectrum antimicrobial properties, potentially inhibiting bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways. Testing against Gram-positive and Gram-negative bacteria has yielded promising results, with some derivatives showing effectiveness comparable to established antibiotics .
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of compounds related to this compound. These compounds may mitigate oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Studies
- Anticancer Activity : A study examining a series of furan-based compounds demonstrated that one derivative significantly inhibited the growth of breast cancer cells (MCF-7), with an IC50 value of 0.5 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
- Antimicrobial Efficacy : In a comparative study, several furan derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .
- Neuroprotection : Research on neuroprotective agents revealed that a structurally similar compound reduced oxidative stress markers in SH-SY5Y neuroblastoma cells by 40% after treatment with 10 µM for 24 hours, indicating its potential for further development in neuroprotective therapies .
Q & A
Basic: What are the common synthetic routes for preparing 4-((3-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid?
Answer:
The compound’s synthesis typically involves multi-step organic reactions. A plausible pathway includes:
- Step 1: Reductive amination between a furan-2-ylmethylamine derivative and a keto-acid intermediate. This step may utilize sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions to stabilize intermediates .
- Step 2: Coupling of the 3-fluorophenyl group via nucleophilic acyl substitution. For example, activating the carboxylic acid group with carbodiimides (e.g., EDC or DCC) to facilitate amide bond formation with 3-fluoroaniline .
- Step 3: Final purification via silica gel chromatography or recrystallization. Analytical validation (e.g., HPLC purity >95%) is critical .
Basic: How is the structural integrity of this compound validated in academic research?
Answer:
Key analytical techniques include:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Exact mass matching within 5 ppm error ensures molecular formula accuracy .
- HPLC/UV: Purity assessment using reverse-phase C18 columns (e.g., 90% water/acetonitrile gradient) .
Advanced: How do researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition vs. inactivity) may arise from:
- Structural Variants: Impurities or regioisomers (e.g., 2- vs. 3-fluorophenyl substitution) can alter activity. Rigorous NMR and LC-MS tracking is essential .
- Assay Conditions: Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) may affect ligand-receptor interactions. Standardized protocols (e.g., IC50 determination under uniform conditions) are recommended .
- Target Specificity: Off-target effects should be ruled out via counter-screening against related enzymes (e.g., COX-1 vs. COX-2 for fluorophenyl derivatives) .
Advanced: What strategies optimize the yield of the furan-2-ylmethylamine coupling step?
Answer:
Yield improvement focuses on:
- Reaction Solvent: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the amine group .
- Catalysis: Adding catalytic DMAP (4-dimethylaminopyridine) accelerates carbodiimide-mediated coupling .
- Temperature Control: Maintaining 0–5°C during activation minimizes side reactions (e.g., oxazolone formation) .
- Workup Optimization: Precipitation in cold diethyl ether removes unreacted reagents before chromatography .
Basic: What preliminary biological assays are recommended for screening this compound?
Answer:
Initial screening should prioritize:
- Enzyme Inhibition Assays:
- Cytotoxicity Screening: MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to evaluate apoptosis induction .
Advanced: How does the fluorophenyl group influence this compound’s pharmacokinetic properties?
Answer:
The 3-fluorophenyl moiety impacts:
- Metabolic Stability: Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .
- Lipophilicity: LogP increases by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability (measured via shake-flask method) .
- Target Binding: Fluorine’s electronegativity strengthens hydrogen bonding with catalytic residues (e.g., in COX enzymes), as shown in molecular docking studies .
Basic: What are the stability considerations for storing this compound?
Answer:
- Storage Conditions: -20°C under argon in amber vials to prevent hydrolysis of the amide bonds .
- Decomposition Signs: Discoloration (yellowing) or precipitate formation indicates degradation. Regular HPLC monitoring is advised .
- Solvent Compatibility: Avoid aqueous buffers for long-term storage; use DMSO aliquots (10 mM) .
Advanced: What computational methods support structure-activity relationship (SAR) studies for this compound?
Answer:
- Molecular Dynamics (MD): Simulate ligand-protein binding (e.g., with GROMACS) to identify critical interactions (e.g., furan O∙∙∙Arg hydrogen bonds) .
- QSAR Modeling: Use CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Docking Studies (AutoDock Vina): Predict binding poses in caspase-3’s active site, focusing on the oxobutanoic acid’s interaction with catalytic cysteine .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Toxicity Data: Structurally related 4-oxobutanoic acid derivatives show acute oral toxicity (LD50 > 500 mg/kg in rats). Use PPE (gloves, goggles) .
- Waste Disposal: Neutralize with 10% NaOH before incineration to avoid releasing toxic fumes .
Advanced: How can researchers address low solubility in aqueous buffers during in vitro testing?
Answer:
- Co-Solvents: Use ≤1% DMSO or β-cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
- pH Adjustment: Solubilize the carboxylic acid group by preparing sodium salts (pH 7.4 phosphate buffer) .
- Nanoformulation: Encapsulate in PLGA nanoparticles (∼150 nm diameter) for sustained release in cell culture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
